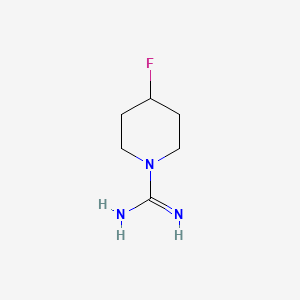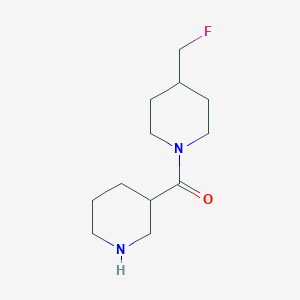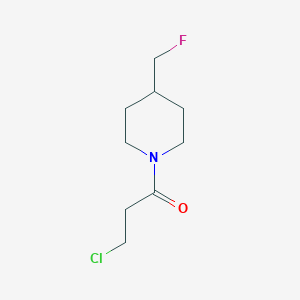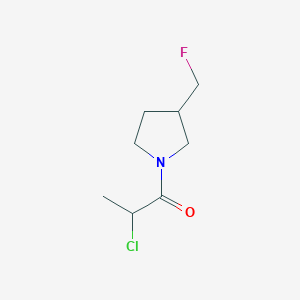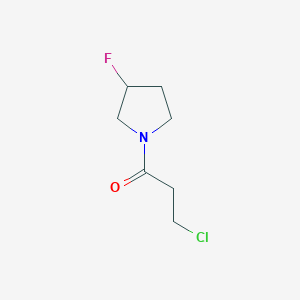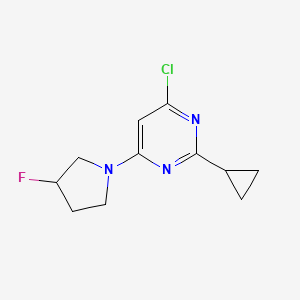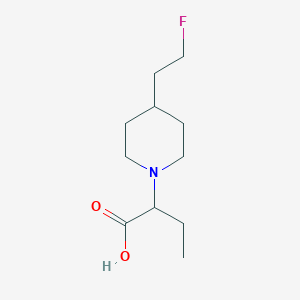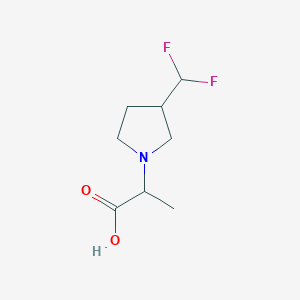
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
説明
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Degradation and Microbial Interactions
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, being a compound with fluorinated moieties, shares characteristics with polyfluoroalkyl chemicals. These substances are noted for their environmental persistence and potential degradation into perfluoroalkyl carboxylic and sulfonic acids, which are of significant environmental concern. Research into microbial degradation pathways of such fluorinated compounds suggests that understanding the biodegradation processes can aid in assessing their environmental fate and potential impacts. Studies on microbial cultures, activated sludge, soil, and sediment have provided insights into the quantitative and qualitative relationships between fluorinated precursors and degradation products, highlighting the role of microbial action in their environmental breakdown (Liu & Avendaño, 2013).
Bioactive Molecule Development
The pyrrolidine ring, a component of this compound, is a versatile scaffold in medicinal chemistry, utilized for developing compounds targeting various human diseases. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage of molecules. The pyrrolidine scaffold's adaptability in forming bioactive molecules with selective target engagement has been demonstrated in recent medicinal chemistry endeavors, underscoring its value in drug discovery and development (Li Petri et al., 2021).
Chemical Synthesis and Derivatives
The pyrrolidine structure within this compound facilitates the synthesis of various derivatives, including 3-pyrrolin-2-ones. These derivatives are synthesized either from acyclic precursors or by transforming other cyclic systems such as pyrroles and pyrrolidinones. The diverse biological activities and natural occurrence of 3-pyrrolin-2-ones make them significant synthetic targets. Their synthesis involves different cyclization approaches, highlighting the chemical versatility and utility of the pyrrolidine ring as a building block for generating biologically relevant compounds (Pelkey et al., 2015).
Biotechnological Applications
Lactic acid production from biomass presents an example of biotechnological applications where compounds like this compound could potentially play a role in the synthesis of biodegradable polymers and as feedstocks for green chemistry. The use of lactic acid in producing various chemicals through both chemical and biotechnological routes emphasizes the potential for integrating such fluorinated compounds in sustainable production processes, contributing to advancements in green chemistry and biotechnology (Gao et al., 2011).
作用機序
- The pyrrolidine ring in the compound is a versatile scaffold widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space due to sp³-hybridization .
Target of Action
Pharmacokinetics
- Information on absorption is not available. The volume of distribution (Vd) is not reported. The compound likely undergoes hepatic metabolism. Details about excretion pathways are lacking. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability, but specific values are not provided .
生化学分析
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, the pyrrolidine ring in the compound can enhance the exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can influence the biological activity of the compound, making it a versatile scaffold for drug discovery .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . These interactions can result in changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can be affected by its stability and the conditions under which it is stored and used . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, which may be due to the compound’s degradation products or its interaction with cellular components over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, the compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux or metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues . Understanding the transport and distribution of the compound is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, localization to the nucleus may affect gene expression, while localization to the mitochondria may influence cellular metabolism.
特性
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADOFHVWOCYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)
